molecular formula C15H21NO5 B1642167 (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B1642167
M. Wt: 295.33 g/mol
InChI Key: BHTRKISIDQZUQX-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is a chiral β-hydroxy acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound’s structure includes a hydroxy group, an amino group protected by the Boc group, and a phenyl group, making it a versatile intermediate in various synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various stereoisomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid involves the protection of the amino group by the Boc group, which prevents unwanted side reactions during chemical transformations. The Boc group can be easily removed under acidic conditions, allowing the free amino group to participate in subsequent reactions . The hydroxy and phenyl groups provide additional sites for chemical modifications, making the compound a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of chiral drugs and peptides. The Boc protecting group further enhances its utility by providing a stable and easily removable protection for the amino group.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12?/m0/s1

InChI Key

BHTRKISIDQZUQX-PXYINDEMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(C(=O)O)O

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Origin of Product

United States

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